2-(4-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 765917-27-9
Cat. No.: VC2540771
Molecular Formula: C12H15BClFO2
Molecular Weight: 256.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 765917-27-9 |
|---|---|
| Molecular Formula | C12H15BClFO2 |
| Molecular Weight | 256.51 g/mol |
| IUPAC Name | 2-(4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3 |
| Standard InChI Key | HWHYSIMGKXYKDS-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)F |
Introduction
Physical and Chemical Properties
2-(4-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane possesses distinctive physical and chemical characteristics that determine its behavior in various chemical reactions and applications. Understanding these properties is crucial for researchers and chemists working with this compound in synthetic procedures. The compound exists as a stable solid at room temperature and exhibits good solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene, making it convenient for various synthetic applications.
The table below summarizes the key physical and chemical properties of 2-(4-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
| Property | Value |
|---|---|
| CAS Number | 765917-27-9 |
| Molecular Formula | C12H15BClFO2 |
| Molecular Weight | 256.51 g/mol |
| IUPAC Name | 2-(4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3 |
| Standard InChIKey | HWHYSIMGKXYKDS-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)F |
| PubChem Compound ID | 22273588 |
The compound's chemical reactivity is primarily centered on the boron atom, which acts as a Lewis acid capable of undergoing transmetalation in the presence of a base during cross-coupling reactions. The pinacol ester group provides stability to the boron center while maintaining its reactivity under appropriate conditions. The presence of chloro and fluoro substituents on the phenyl ring modifies the electronic properties of the aromatic system, influencing its reactivity patterns in various transformations .
Synthesis Methods
The synthesis of 2-(4-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the esterification of 4-chloro-2-fluorophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This reaction proceeds under mild conditions, often facilitated by the removal of water to drive the equilibrium toward the formation of the boronic ester. The process represents a common strategy for protecting boronic acids during subsequent synthetic transformations.
Conventional Synthesis Approach
The most common synthetic route involves the reaction of 4-chloro-2-fluorophenylboronic acid with pinacol in an appropriate solvent, typically involving:
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Dissolution of 4-chloro-2-fluorophenylboronic acid in a solvent such as toluene or tetrahydrofuran
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Addition of pinacol in equimolar or slight excess proportion
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Addition of a drying agent or use of a Dean-Stark apparatus to remove water and drive the equilibrium toward product formation
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Purification by recrystallization or column chromatography to obtain the pure product
This method typically yields the desired boronic ester in good to excellent yields, providing a stable precursor for subsequent cross-coupling reactions.
Alternative Synthetic Routes
Alternative approaches to synthesizing 2-(4-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include direct borylation of 1-chloro-3-fluorobenzene using catalytic systems such as iridium-based catalysts with bis(pinacolato)diboron. This method offers a more direct approach that bypasses the need for isolating the intermediate boronic acid. Recent research has also highlighted regioselective electrophilic borylation reactions as potential routes to access this and similar compounds, expanding the toolbox of synthetic methodologies available to chemists .
Applications in Organic Chemistry
2-(4-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane finds extensive applications in organic synthesis, particularly in methodologies aimed at constructing complex molecular frameworks. Its primary utility lies in cross-coupling reactions, where it serves as a versatile building block for forming carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The most significant application of 2-(4-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between the organoboron compound and various organohalides or triflates. The reaction typically follows this general pathway:
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Oxidative addition of the organic halide to the palladium(0) catalyst
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Transmetalation involving the boronic ester in the presence of a base
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Reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst
The presence of the pinacol ester group enhances the stability of the organoboron reagent while maintaining its reactivity in the transmetalation step. The halogen substituents on the phenyl ring influence the electronic properties of the resulting biaryl products, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.
Regioselective Electrophilic Borylation
Structure and Characterization
Understanding the structural characteristics of 2-(4-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is essential for predicting its behavior in various chemical transformations and for verifying the identity and purity of synthesized materials.
Crystal Structure
The crystal structure of 2-(4-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been determined and deposited in the Crystallography Open Database (COD Number: 7116290). The structure reveals important geometric parameters that influence its reactivity and interactions in solid-state and solution. The compound crystallizes in the P 1 21/c 1 space group with the following unit cell parameters :
| Parameter | Value |
|---|---|
| Space Group | P 1 21/c 1 |
| a | 13.8661 Å |
| b | 7.5020 Å |
| c | 12.4291 Å |
| α | 90° |
| β | 92.422° |
| γ | 90° |
| Z | 4 |
| Z' | 1 |
| Residual Factor | 0.0837 |
The crystal structure shows that the boronate ester adopts a nearly planar configuration, with the boron atom exhibiting a trigonal planar geometry. The phenyl ring is slightly twisted out of the plane of the boronate ester, which influences its reactivity in various transformations .
Spectroscopic Characterization
The compound can be characterized using various spectroscopic techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR shows characteristic signals for the methyl groups of the pinacol moiety (typically around 1.3-1.4 ppm) and aromatic protons.
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11B NMR typically shows a signal around 30 ppm, characteristic of aryl boronic esters.
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19F NMR provides information about the fluorine environment.
-
-
Infrared (IR) Spectroscopy:
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Characteristic B-O stretching vibrations around 1350-1330 cm⁻¹
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C-F stretching bands typically around 1250-1100 cm⁻¹
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C-Cl stretching bands typically around 750-700 cm⁻¹
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-
Mass Spectrometry:
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Molecular ion peak at m/z = 256 (corresponding to the molecular weight)
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Characteristic fragmentation patterns involving loss of methyl groups from the pinacol moiety
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These spectroscopic data provide valuable information for structure confirmation and purity assessment of synthesized material .
Comparison with Similar Compounds
Comparing 2-(4-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related boronic esters provides insights into structure-property relationships and helps understand how structural modifications affect chemical reactivity and physical properties.
Structural Comparisons
The table below compares 2-(4-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with other related boronic ester derivatives:
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| 2-(4-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4-Chloro, 2-Fluoro | C12H15BClFO2 | 256.51 | Base compound |
| 2-(5-Butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 5-Butoxy, 4-Chloro, 2-Fluoro | C16H23BClFO3 | 328.615 | Additional butoxy group at position 5 |
Research Findings
Recent research involving 2-(4-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has expanded our understanding of its chemical behavior and applications in organic synthesis. Significant findings include advances in methodology development and applications in various fields of chemistry.
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